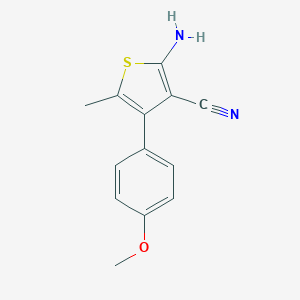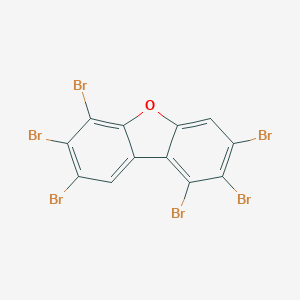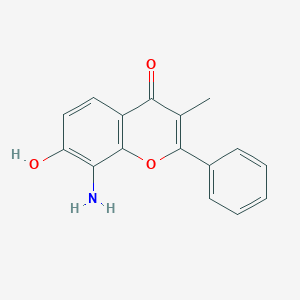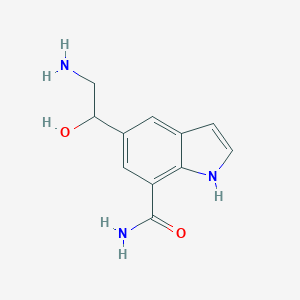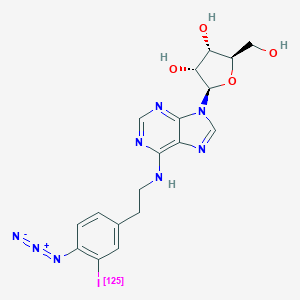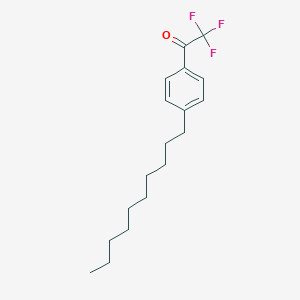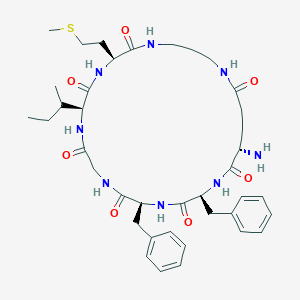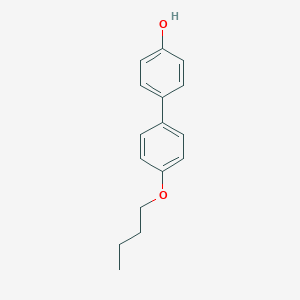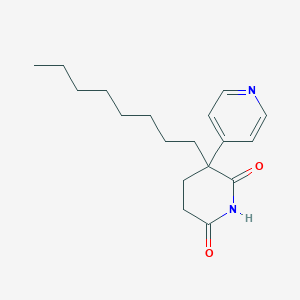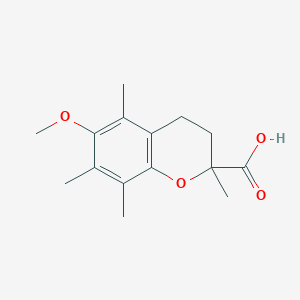
6-methoxy-2,5,7,8-tetramethyl-chroman-2-carboxylic Acid
Vue d'ensemble
Description
6-Methoxy-2,5,7,8-tetramethyl-chroman-2-carboxylic Acid is an analog of vitamin E that readily dissolves in water . It is also known as Trolox, a water-soluble analogue of vitamin E and an antioxidant used in biological or biochemical applications to reduce oxidative stress or damage .
Chemical Reactions Analysis
6-Methoxy-2,5,7,8-tetramethyl-chroman-2-carboxylic Acid, like its analog Trolox, exhibits radical scavenging and antioxidant activities . It has been used in antioxidant assays to determine the total antioxidant capacity of different fruit species .Applications De Recherche Scientifique
Antioxidant Potential : Yushkova et al. (2013) synthesized spin-labeled amides of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (trolox) and found them to have antioxidant potential, making them promising for biomedical studies using magnetic resonance imaging (MRI) (Yushkova et al., 2013). Cort et al. (1975) also noted the strong antioxidant activity of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid in vegetable oils and animal fats, with low toxicity and stability at room temperature and 45°C for two months (Cort et al., 1975). Similarly, Scott et al. (1974) found 6-Hydroxychroman-2-carboxylic acids to be effective antioxidants in animal fats, vegetable oils, and emulsion systems, particularly the tetramethyl compound (Scott et al., 1974).
Biomedical Analysis and Fluorescent Labeling : Hirano et al. (2004) discovered that 6-Methoxy-4-quinolone (6-MOQ) is a novel, stable fluorophore with strong fluorescence in a wide pH range, useful for biomedical analysis and fluorescent labeling reagents (Hirano et al., 2004).
Pharmaceutical Formulations : Gatti et al. (1992) found that 2-Bromoacetyl-6-methoxynaphthalene serves as a useful fluorescent labeling reagent for high-performance liquid chromatography (HPLC) analysis of biologically active carboxylic acids, applicable in pharmaceutical formulations (Gatti et al., 1992).
Vitamin E Metabolism : Schultz et al. (1997) demonstrated optimal conditions for enzymatic hydrolysis of urinary alpha-carboxyethyl-6-hydroxychroman (-CEHC) to determine its excretion conditions in humans and animals, contributing to the understanding of vitamin E metabolism (Schultz et al., 1997).
Cancer Research : Jiang et al. (2014) isolated two new cytotoxic compounds from Clausena lansium, showing strong cytotoxicity against various cancer cell lines, indicating potential applications in cancer research (Jiang et al., 2014).
Propriétés
IUPAC Name |
6-methoxy-2,5,7,8-tetramethyl-3,4-dihydrochromene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-8-9(2)13-11(10(3)12(8)18-5)6-7-15(4,19-13)14(16)17/h6-7H2,1-5H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBMVDGIDVXTOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C(=O)O)C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397761 | |
| Record name | 6-Methoxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-2,5,7,8-tetramethyl-chroman-2-carboxylic Acid | |
CAS RN |
106461-96-5 | |
| Record name | 6-Methoxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-6,7-dihydrobenzo[b]thiophen-4(5h)-one oxime](/img/structure/B8759.png)
